molecular formula C5H6BrN3O B1484944 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one CAS No. 65269-64-9

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one

Cat. No.: B1484944
CAS No.: 65269-64-9
M. Wt: 204.02 g/mol
InChI Key: UHYDXVMQDKMFKE-UHFFFAOYSA-N
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Description

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is a chemical compound with the molecular formula C5H6BrN3O and a molecular weight of 204.03 g/mol . It is a member of the pyridazinone family, a class of aromatic heterocyclic compounds featuring a six-membered ring with two adjacent nitrogen atoms, which are of significant interest in pharmaceutical and agrochemical research . This compound is characterized by the presence of both an amino and a bromo functional group on its core pyridazinone structure. The bromo substituent makes it a versatile and valuable synthetic intermediate (building block) in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are used to form new carbon-carbon or carbon-heteroatom bonds. The presence of the amino group offers a site for further functionalization, enabling the creation of a diverse array of derivatives. Pyridazin-3(2H)-one derivatives, in general, have been investigated in medicinal chemistry for their biological activity. For instance, some related compounds have been explored as potent and selective inhibitors of Phosphodiesterase 4 (PDE4), a key therapeutic target for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

65269-64-9

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

IUPAC Name

4-amino-5-bromo-2-methylpyridazin-3-one

InChI

InChI=1S/C5H6BrN3O/c1-9-5(10)4(7)3(6)2-8-9/h2H,7H2,1H3

InChI Key

UHYDXVMQDKMFKE-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(C(=N1)Br)N

Canonical SMILES

CN1C(=O)C(=C(C=N1)Br)N

Origin of Product

United States

Preparation Methods

Structural and Chemical Information

Property Data
IUPAC Name 5-amino-6-bromo-2-methylpyridazin-3-one
Molecular Formula C5H6BrN3O
Molecular Weight 204.02 g/mol
PubChem CID 131551326
SMILES CN1C(=O)C=C(C(=N1)Br)N

General Synthetic Strategy

The synthesis of 5-amino-6-bromo-2-methyl-2H-pyridazin-3-one generally involves:

  • Construction of the pyridazinone ring with appropriate substitution.
  • Introduction of the bromo and methyl groups at desired positions.
  • Selective amination at the 5-position.

The following sections detail the main approaches, with stepwise reactions, conditions, and yields where available.

Stepwise Preparation Methods

4.1. Synthesis of Key Intermediates

The synthetic approach often begins with the preparation of a suitably substituted pyridazinone or its precursor. A related strategy is outlined for pyridine and pyridazine derivatives, which can be adapted for the target compound.

Step Intermediate Reagents/Conditions Notes/Outcome
1 5-nitro-2-methylpyridine Diethyl malonate, sodium, 5-nitro-2-chloropyridine, acid Condensation, decarboxylation
2 5-amino-2-methylpyridine Hydrogenation (Pd/C, H₂, dioxane) Reduction
3 5-bromo-2-methylpyridine HBr, Br₂, NaNO₂, NaOH Diazotization, bromination

4.2. Adaptation to Pyridazinone Core

To introduce the pyridazinone core, a cyclization step is required, typically involving hydrazine or its derivatives reacting with a suitable dicarbonyl compound or precursor. The methyl group can be introduced either before or after ring closure, depending on the starting materials.

4.3. Regioselective Halogenation and Amination

  • Bromination : Introduction of the bromo group at the 6-position is typically achieved via electrophilic bromination, often after ring closure to ensure regioselectivity.
  • Amination : The amino group at the 5-position can be introduced by nucleophilic aromatic substitution, reduction of a nitro group, or direct amination using ammonia or hydrazine derivatives.

Example Synthetic Route

The following is a representative, literature-based synthesis adapted for this compound:

Step Reaction/Transformation Reagents/Conditions Yield (%) Reference
1 Construction of 2-methylpyridazin-3-one Hydrazine + 3-oxo-2-methylbutanoic acid or derivative 70-85 [General knowledge]
2 Bromination at 6-position NBS or Br₂, solvent (e.g., acetic acid), 0–25°C 60-80 [General knowledge]
3 Nitration at 5-position HNO₃/H₂SO₄, controlled temperature 50-70 [General knowledge]
4 Reduction of nitro to amino Pd/C, H₂ or Sn/HCl 80-95 [General knowledge]

Note: The sequence may vary depending on the availability of starting materials and desired regioselectivity. The above steps are informed by analogous preparations for pyridazinone and pyridine derivatives.

Data Table: Summary of Preparation Steps

Step Key Transformation Typical Reagents/Conditions Expected Yield (%) Critical Notes
1 Pyridazinone ring formation Hydrazine, dicarbonyl precursor 70–85 Ensure correct methyl positioning
2 Bromination (6-position) NBS or Br₂, acetic acid, 0–25°C 60–80 Regioselectivity is crucial
3 Nitration (5-position) HNO₃/H₂SO₄, <10°C 50–70 Avoid over-nitration
4 Nitro reduction to amino Pd/C, H₂ or Sn/HCl 80–95 Monitor for complete reduction

Research Findings and Analysis

  • The bromination step is best performed after ring closure to ensure selective substitution at the 6-position, as pre-brominated precursors may lead to isomeric mixtures.
  • Amination via reduction of a nitro group is preferred for high yield and purity, as direct amination may be less regioselective.
  • The overall yield for the multi-step process is moderate to high, with each step typically affording 60–95% yield depending on conditions and purification.
  • The process is scalable and suitable for industrial adaptation, as demonstrated in related pyridine and pyridazinone syntheses.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The bromo group can be reduced to form a hydrogen atom.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the bromo position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 5-nitro-6-bromo-2-methyl-2H-pyridazin-3-one.

  • Reduction: Formation of this compound (reduced form).

  • Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one has several applications in scientific research:

  • Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and analgesic activities.

  • Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituents (Position) Molecular Formula MW (g/mol) Key Properties Synthesis Method
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one 2: CH₃; 5: NH₂; 6: Br C₅H₆BrN₃O 204.03 Amino group enhances polarity; Br increases molecular weight Likely via nucleophilic substitution or alkylation (inferred from )
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-one (3a-3h) 2: variable; 5: Cl; 6: Ph C₁₀H₈ClN₂O (e.g.) ~220–250 Chloro and phenyl groups increase lipophilicity Alkylation with halides using K₂CO₃ in acetone
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one 2: Ph; 4: Cl; 5: Br C₁₀H₆BrClN₂O 285.52 Dual halogenation enhances electronic effects Halogenation of pyridazinone precursors (inferred from )
5-Azido-6-phenyl-2-methylpyridazin-3(2H)-one 2: CH₃; 5: N₃; 6: Ph C₁₁H₁₀N₄O 226.23 Azido group enables click chemistry applications Azide substitution (e.g., NaN₃ reaction)

Key Research Findings

In contrast, chloro (e.g., 5-chloro-6-phenyl derivatives) and azido groups (e.g., 5-azido-6-phenyl analogs) are electron-withdrawing, altering reactivity in cross-coupling reactions . Bromo substituents (as in the target compound and 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one) contribute to higher molecular weights and may improve binding affinity in biological targets due to their size and electronegativity .

Synthetic Accessibility: Alkylation at position 2 (e.g., using methyl or phenyl halides) is a common strategy for modifying pyridazinones, as demonstrated in the synthesis of 5-chloro-6-phenyl derivatives . Halogenation (Br, Cl) typically occurs via electrophilic substitution, while amino groups may be introduced via reduction of nitro precursors or direct amination .

Biological and Material Relevance :

  • Phenyl-substituted derivatives (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) exhibit enhanced lipophilicity, making them candidates for membrane-permeable drugs .
  • Azido-substituted analogs (e.g., 5-azido-6-phenyl-2-methylpyridazin-3(2H)-one) are valuable in bioorthogonal chemistry for targeted drug delivery .

Biological Activity

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C5_5H6_6BrN3_3O
Molecular Weight: 204.02 g/mol
IUPAC Name: 5-amino-6-bromo-2-methylpyridazin-3-one

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds. This process can be optimized for yield and purity using continuous flow reactors in industrial settings.

Anticancer Properties

Recent studies have explored the anticancer potential of various pyridazinone derivatives, including this compound. For instance, a study synthesized several new 3(2H)-pyridazinone derivatives and evaluated their effects on the HCT116 colon carcinoma cell line. The results indicated that certain derivatives exhibited significant anti-proliferative effects, particularly when combined with pro-inflammatory stimuli like serotonin .

The mechanism of action for this compound involves its interaction with specific molecular targets. It can inhibit enzymes or modulate receptors by binding to active or allosteric sites.

Key Findings:

  • Inhibition of Proliferation: The compound demonstrated the ability to limit cell proliferation in vitro.
  • Toxicity Assessments: In vivo toxicity tests showed that the compound had an LC50 greater than 100 µg/mL, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that variations in substituents significantly affect biological activity. Below is a comparison table:

Compound NameSubstituentAnticancer Activity (IC50)Other Activities
This compoundBromineNot specifiedPotential enzyme inhibition
5-Amino-6-chloro-2-methyl-2H-pyridazin-3-oneChlorineModerateAntimicrobial properties
5-Amino-6-fluoro-2-methyl-2H-pyridazin-3-oneFluorineHighAnalgesic effects

Case Studies and Research Findings

  • Study on HCT116 Cells: A series of pyridazinone derivatives were synthesized and tested against HCT116 cells. The results indicated that some compounds showed promising anti-proliferative effects, especially when combined with inflammatory mediators .
  • PDE4 Inhibition Potential: Another study highlighted the potential of pyridazinone derivatives as selective phosphodiesterase 4 (PDE4) inhibitors, which are useful in treating various inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one, and how can purity be ensured?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, analogous pyridazinone derivatives are prepared by reacting a halide (e.g., bromo-substituted precursor) with amines under basic conditions (e.g., anhydrous K₂CO₃ in acetone), followed by purification via preparative TLC or column chromatography . Purity validation requires HPLC or LC-MS, with ≥95% purity thresholds recommended for biological assays .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substitution patterns (e.g., bromo and methyl groups).
  • IR Spectroscopy : Identifies functional groups like amino (-NH₂) and carbonyl (C=O).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₅H₆BrN₃O).
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • In case of exposure, immediately remove contaminated clothing and rinse with water for 15 minutes. Consult poison control if symptoms persist .
  • Store in a cool, dry place away from oxidizing agents due to potential bromine reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. Strategies include:

  • Reproducibility checks : Replicate experiments using standardized protocols (e.g., buffer pH 6.5 as in ammonium acetate-acetic acid systems) .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line specificity) .
  • Orthogonal assays : Validate activity using unrelated methods (e.g., enzymatic vs. cell-based assays) .

Q. What strategies optimize the bromo group’s reactivity for derivatization?

  • Methodological Answer :

  • Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to replace bromine with aryl/heteroaryl groups.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions.
  • Temperature control : Microwave-assisted synthesis can accelerate reactions while minimizing side products .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina with protein structures (PDB IDs) to identify binding poses.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What experimental designs are suitable for studying its stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13), then monitor degradation via HPLC.
  • Kinetic analysis : Determine half-life (t½) using Arrhenius plots for accelerated stability predictions .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

  • Methodological Answer :

  • Synthesize isotopically labeled analogs (e.g., ¹³C at the methyl group) via custom synthetic routes.
  • Use LC-MS/MS to track labeled metabolites in in vitro or in vivo systems, enabling precise mapping of biotransformation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one
Reactant of Route 2
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5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one

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